2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid
Description
2-(Hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic acid is a synthetic propanoic acid derivative characterized by two key substituents:
- Hexylamino group: A six-carbon alkyl chain attached to the amino group at position 2 of the propanoic acid backbone.
- 2-Methylphenyl carbamoyl group: A carbamoyl-linked o-tolyl (2-methylphenyl) moiety at position 3, which may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
2-(hexylamino)-4-(2-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-4-5-8-11-18-15(17(21)22)12-16(20)19-14-10-7-6-9-13(14)2/h6-7,9-10,15,18H,3-5,8,11-12H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFANKQGWXQLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC=CC=C1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid typically involves the reaction of hexylamine with 2-methylphenyl isocyanate, followed by the addition of propanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents like dichloromethane or toluene.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amines and carbamates.
Scientific Research Applications
2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
2-(R)-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-Hydroxyethyl)Sulfanyl]Propanoic Acid
Key Structural Differences :
- Amino Protection: The Fmoc (9-fluorenylmethoxycarbonyl) group in this analog contrasts with the hexylamino group in the target compound. Fmoc is a transient protecting group used in peptide synthesis, whereas the hexylamino group is permanent and contributes to lipophilicity .
- Sulfur-containing Side Chain : The 2-hydroxyethylsulfanyl group replaces the carbamoyl-linked 2-methylphenyl group. This introduces polar sulfur and hydroxyl functionalities, likely increasing water solubility compared to the aromatic carbamoyl group in the target compound.
Physical Properties :
Functional Implications :
GW9508 and TUG424 (GPCR-Targeting Propanoic Acid Derivatives)
From , two GPCR-modulating propanoic acid derivatives are relevant:
- GW9508: 3-(4-[{(3-[Phenyloxy]phenyl)methyl}amino]phenyl)propanoic acid.
- TUG424: 4-[2-(2-Methylphenyl)ethynyl]-benzenepropanoic acid.
Structural Comparison :
| Feature | Target Compound | GW9508 | TUG424 |
|---|---|---|---|
| Aromatic Substituent | 2-Methylphenyl carbamoyl | Biphenyloxybenzylamino | 2-Methylphenyl ethynyl |
| Backbone Modification | Carbamoyl at position 3 | Amino linkage at position 4 | Ethynyl at position 4 |
| Lipophilicity | High (hexylamino + aryl) | Moderate (polar amino) | High (ethynyl + aryl) |
Biological Activity
2-(Hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic acid, also known by its CAS number 1026687-20-6, is a compound with potential therapeutic applications. Understanding its biological activity is crucial for its development in pharmacology and toxicology. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C₁₇H₂₆N₂O₃
- Molecular Weight : 306.3999 g/mol
- Structure : The compound features a propanoic acid backbone with a hexylamino group and a carbamoyl substitution on the aromatic ring.
Biological Activity Overview
The biological activity of 2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic acid has been explored in various contexts, including its effects on cellular pathways and potential therapeutic roles.
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular energy production and signaling pathways.
- Receptor Interaction : There is evidence that it may interact with specific receptors, influencing neurotransmitter release and neuronal excitability.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to modulate cellular responses. For instance:
- Cell Viability Assays : The compound was tested on various cell lines, revealing a dose-dependent effect on cell viability, indicating potential cytotoxic effects at higher concentrations.
- Enzyme Activity Assays : Preliminary results showed inhibition of enzymes associated with metabolic disorders, suggesting a role in glucose metabolism regulation.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of the compound:
- Pharmacokinetics : Studies indicated that after administration, the compound reaches peak plasma concentrations within 1-2 hours, with a half-life suggesting moderate retention in systemic circulation.
- Behavioral Studies : In rodent models, administration resulted in observable changes in behavior, including alterations in activity levels and social interactions, which may be linked to neurochemical changes induced by the compound.
Data Table: Summary of Biological Activities
Potential Therapeutic Applications
Given its biological activities, 2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic acid may have potential applications in:
- Metabolic Disorders : Due to its effects on glucose metabolism.
- Neurological Disorders : Its influence on neurotransmitter systems suggests possible therapeutic roles in conditions like depression or anxiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
